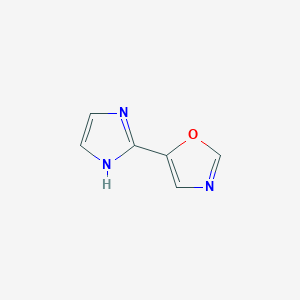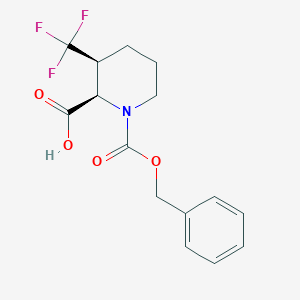![molecular formula C18H20N2O3S B11815634 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B11815634.png)
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid is a complex organic compound that features a benzimidazole core with a sulfonic acid group and a sec-butylbenzyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the sulfonic acid group and the sec-butylbenzyl substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.
Aplicaciones Científicas De Investigación
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a component in the study of biological pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials or as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid include other benzimidazole derivatives with different substituents or functional groups. Examples include:
- 1-Benzyl-1H-benzo[d]imidazole-2-sulfonic acid
- 1-(4-Methylbenzyl)-1H-benzo[d]imidazole-2-sulfonic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H20N2O3S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-[(4-butan-2-ylphenyl)methyl]benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13(2)15-10-8-14(9-11-15)12-20-17-7-5-4-6-16(17)19-18(20)24(21,22)23/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
Clave InChI |
VBPMUPGCOFGSTM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B11815551.png)


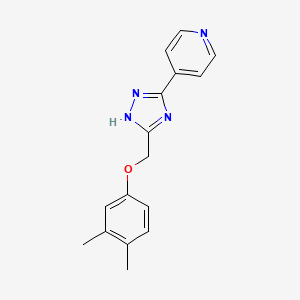

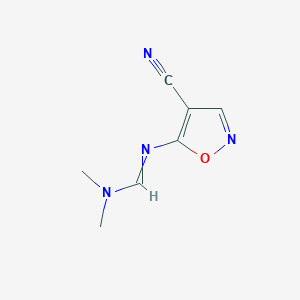
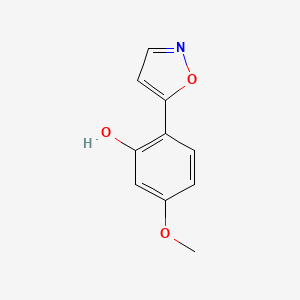
![bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B11815600.png)
![2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815602.png)


![Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)
